(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one
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Overview
Description
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted carbazole derivatives.
Scientific Research Applications
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[2-(chloromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one
- (2Z)-2-{[2-(methyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one
- (2Z)-2-{[2-(fluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
The presence of the trifluoromethyl group in (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one distinguishes it from other similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C20H14F3NO |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11+ |
InChI Key |
ODWSLKJDDARPHO-ACCUITESSA-N |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24 |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
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